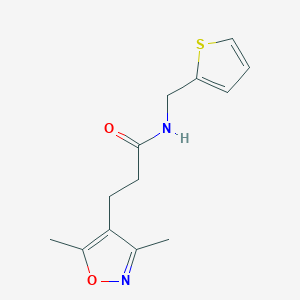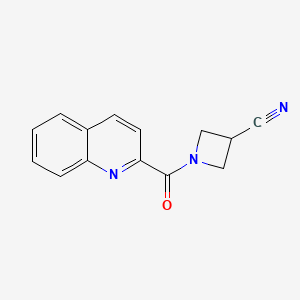
3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide is an organic compound that features a unique combination of an isoxazole ring and a thiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the isoxazole and thiophene rings suggests that it may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide typically involves the following steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For example, 3,5-dimethylisoxazole can be prepared by reacting 3,5-dimethyl-2-nitropropene with hydroxylamine hydrochloride under basic conditions.
-
Attachment of the Propanamide Group: : The propanamide group can be introduced by reacting the isoxazole derivative with acryloyl chloride in the presence of a base such as triethylamine.
-
Introduction of the Thiophene Moiety: : The thiophene moiety can be attached via a nucleophilic substitution reaction. For instance, the thiophen-2-ylmethyl group can be introduced by reacting the intermediate with thiophen-2-ylmethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the propanamide, potentially converting it to an amine.
Substitution: The isoxazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the specific reaction.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from the reduction of the propanamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The isoxazole and thiophene rings are known to interact with biological targets, making this compound a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. The combination of isoxazole and thiophene rings may impart unique characteristics to polymers or other materials.
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate groups. The thiophene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,5-dimethylisoxazol-4-yl)-N-(phenylmethyl)propanamide: Similar structure but with a phenyl group instead of a thiophene ring.
3-(3,5-dimethylisoxazol-4-yl)-N-(pyridin-2-ylmethyl)propanamide: Contains a pyridine ring instead of a thiophene ring.
3-(3,5-dimethylisoxazol-4-yl)-N-(furan-2-ylmethyl)propanamide: Features a furan ring in place of the thiophene ring.
Uniqueness
The uniqueness of 3-(3,5-dimethylisoxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide lies in its combination of the isoxazole and thiophene rings. This combination may confer distinct electronic properties and biological activities compared to similar compounds with different aromatic rings. The presence of the thiophene ring, in particular, may enhance its potential for applications in materials science and medicinal chemistry.
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-12(10(2)17-15-9)5-6-13(16)14-8-11-4-3-7-18-11/h3-4,7H,5-6,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUDZJRXDRAAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride](/img/structure/B2875058.png)


![Benzyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2875063.png)
![1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one](/img/structure/B2875064.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2875065.png)

![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione](/img/new.no-structure.jpg)
![4-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2875070.png)


![2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2875075.png)
![N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2875080.png)
![(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2875081.png)
